N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135205-44-5
VCID: VC11914981
InChI: InChI=1S/C23H25N3O5S.ClH/c1-3-25(4-2)7-8-26(22(27)15-5-6-17-18(11-15)29-10-9-28-17)23-24-16-12-19-20(31-14-30-19)13-21(16)32-23;/h5-6,11-13H,3-4,7-10,14H2,1-2H3;1H
SMILES: CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Molecular Formula: C23H26ClN3O5S
Molecular Weight: 492.0 g/mol

N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride

CAS No.: 1135205-44-5

Cat. No.: VC11914981

Molecular Formula: C23H26ClN3O5S

Molecular Weight: 492.0 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride - 1135205-44-5

Specification

CAS No. 1135205-44-5
Molecular Formula C23H26ClN3O5S
Molecular Weight 492.0 g/mol
IUPAC Name N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Standard InChI InChI=1S/C23H25N3O5S.ClH/c1-3-25(4-2)7-8-26(22(27)15-5-6-17-18(11-15)29-10-9-28-17)23-24-16-12-19-20(31-14-30-19)13-21(16)32-23;/h5-6,11-13H,3-4,7-10,14H2,1-2H3;1H
Standard InChI Key VZZBVRURAINFTA-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Canonical SMILES CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl

Introduction

Structural Analysis and Molecular Properties

Molecular Composition

The compound features a molecular formula of C₂₃H₂₆ClN₃O₅S and a molecular weight of 492.0 g/mol. Its IUPAC name reflects a tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl) conjugated to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide group and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological contexts .

Table 1: Key Functional Groups and Their Roles

Functional GroupRole in Compound Activity
Diethylaminoethyl moietyEnhances solubility and bioavailability
Tricyclic sulfur-oxygen-nitrogen coreStabilizes structure; potential binding site
Benzodioxine carboxamideModulates electronic properties

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Formation of the Tricyclic Core: Cyclocondensation of thiophenol derivatives with epoxides or halides under basic conditions .

  • Carboxamide Coupling: Reaction of the tricyclic amine with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride using a coupling agent (e.g., HATU).

  • Diethylaminoethyl Functionalization: Alkylation of the secondary amine with 2-chloro-N,N-diethylethylamine .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization Strategies
1K₂CO₃, DMF, 80°CUse of anhydrous solvents to prevent hydrolysis
2HATU, DIPEA, CH₂Cl₂Slow addition of carbonyl chloride to minimize side products
32-Chloro-N,N-diethylethylamine, Et₃NExcess amine to drive alkylation

Challenges in Purification

  • The tricyclic core’s polarity necessitates chromatographic separation (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1).

  • Hydrochloride salt crystallization from ethanol/water mixtures improves purity.

Biological Activity and Mechanisms

Table 3: Hypothesized Biological Targets

Target ClassPotential Interaction Mechanism
Kinases (e.g., MAPK)Competitive inhibition at ATP-binding site
GPCRsAllosteric modulation via sulfur-oxygen motifs
DNA TopoisomerasesIntercalation or cleavage complex stabilization

Comparative Efficacy

When compared to analogues like N-[2-(diethylamino)ethyl]naphthalene-2-carboxamide hydrochloride, the benzodioxine moiety in this compound confers:

  • Enhanced electronic delocalization, improving binding affinity.

  • Reduced metabolic degradation due to steric hindrance.

Applications in Medicinal Chemistry

Lead Compound Development

The compound’s structural complexity positions it as a candidate for drug discovery programs targeting:

  • Oncology: Inhibition of pro-survival signaling pathways .

  • Neurological Disorders: Modulation of neurotransmitter receptors.

Formulation Considerations

  • Solubility: 10–15 mg/mL in aqueous buffers (pH 4–6) .

  • Stability: Degrades <5% over 6 months at −20°C.

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